molecular formula C6H3N7O3 B074437 1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione CAS No. 1502-46-1

1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione

Cat. No. B074437
CAS RN: 1502-46-1
M. Wt: 221.13 g/mol
InChI Key: PBKYCCOBOHDCIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,3,4,6,7,9,9b-heptaazaphenalene-2,5,8(1H,3H,6H)-trione involves multi-step chemical reactions starting from basic organic or inorganic precursors. For example, 2,5,8-Tri-tert-butyl-1,3,4,6,7,9-hexaazaphenalene was prepared from diethyl 2-[bis(methylsulfanyl) methylene]malonate in four steps, highlighting the complex synthesis routes required for such molecules (Jiang et al., 2008).

Molecular Structure Analysis

Studies on the molecular structure of 1,3,4,6,7,9,9b-heptaazaphenalene derivatives, using density functional theory, have shown these compounds to possess a highly symmetric structure with a planar and rigid heteroring. The extensive conjugation over the parent ring contributes to the stability of these molecules (Zheng et al., 2004).

Chemical Reactions and Properties

The reactivity of these compounds, as well as their bond dissociation enthalpies, have been studied to understand their potential in forming radicals. For instance, the bond dissociation enthalpy calculations for 2,5,8-Tri-tert-butyl-1,3,4,6,7,9-hexaazaphenalene and its analogs provide insights into their different reactivities toward radical formation (Jiang et al., 2008).

Physical Properties Analysis

The crystal structure investigations reveal that compounds like 2,5,8-Triphenoxy-1,3,4,6,7,9,9b-heptaazaphenalene exhibit unique packing arrangements in their crystalline state, influenced by various intermolecular interactions including hydrogen bonding and π-π interactions (Schwarz et al., 2006).

Chemical Properties Analysis

The chemical properties of these compounds are often explored through their reactions with various reagents. For example, the nucleophilic aromatic substitution reaction used in the synthesis of nonlinear optical chromophores like 2,5,8-tris(diethylamino)-1,3,4,6,7,9,9b-heptaazaphenalene showcases the chemical versatility and potential application of these molecules in material science (Traber et al., 2004).

Scientific Research Applications

  • Crystal Structure Analysis : A study on triphenyl cyamelurate, a derivative of heptaazaphenalene, focused on its crystal structure. The research revealed details about the molecular structure, including how the phenyl rings and heptazine units are arranged and interact, providing insight into its physical properties (Schwarz, Ehrenberg, Kloc, & Kroke, 2006).

  • Electronic Structures and Derivatives Study : Another study used density functional theory to investigate the geometries, electronic structures, vibrational frequencies, and material properties of heptaazaphenalene and its derivatives. This research is significant for understanding the electronic and physical properties of these compounds (Zheng, Wong, Wang, Zhou, & Tian, 2004).

  • Nonlinear Optical Properties : Research into a novel nonlinear optical chromophore based on heptaazaphenalene demonstrated significant potential for applications in optical technologies. The study highlighted the compound's high absorbance and large second-order polarisability (Traber, Oeser, Gleiter, Goebel, & Wortmann, 2004).

  • Energetic Properties of Derivatives : A paper detailed the synthesis, characterization, and energetic properties of a diazido heteroaromatic high-nitrogen C-N compound related to heptaazaphenalene, underscoring its potential in energetic material applications (Huynh, Hiskey, Chavez, Naud, & Gilardi, 2005).

  • Photocatalytic Applications : A study on a heptazine-based molecular photocatalyst related to heptaazaphenalene focused on its potential in water-splitting photocatalysis. The research provided insights into the photochemistry of heptazine-based compounds (Rabe, Corp, Sobolewski, Domcke, & Schlenker, 2018).

  • Optoelectronic and Photocatalytic Properties : Research on the singlet-triplet inversion in heptazine and its derivatives, including heptaazaphenalene, highlighted their potential applications in organic optoelectronics and water-splitting photocatalysis. The study provided new insights into the excited-state dynamics of these compounds (Ehrmaier, Rabe, Pristash, Corp, Schlenker, Sobolewski, & Domcke, 2019).

properties

IUPAC Name

2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,4,8-triene-3,7,11-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N7O3/c14-4-7-1-8-5(15)10-3-12-6(16)11-2(9-4)13(1)3/h(H3,7,8,9,10,11,12,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKYCCOBOHDCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC2=NC(=O)NC3=NC(=O)N=C(N23)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164492
Record name Cyameluric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione

CAS RN

1502-46-1
Record name 1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1502-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyameluric acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC156433
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156433
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyameluric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYAMELURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC54F41J58
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione
Reactant of Route 2
1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione
Reactant of Route 3
1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione
Reactant of Route 4
1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione
Reactant of Route 5
1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione
Reactant of Route 6
1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione

Citations

For This Compound
2
Citations
I Alkorta, N Jagerovic, J Elguero - Arkivoc, 2004 - researchgate.net
DFT calculations (B3LYP/6-31G*) have been carried out on the seventeen tautomers of cyameluric acid. The C3h trioxo tautomer 258 is the most stable. Some energies and absolute …
Number of citations: 15 www.researchgate.net
I Alkorta, J Elguero - 2008 - Springer
Our publications dealing with problems related to aromatic heterocycles are discussed with the appropriate references from the literature. The three main topics are theoretical …
Number of citations: 23 link.springer.com

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